(3,6-ジメトキシピリダジン-4-イル)ボロン酸
概要
説明
(3,6-Dimethoxypyridazin-4-yl)boronic acid is an organic compound with the molecular formula C6H9BN2O4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
科学的研究の応用
(3,6-Dimethoxypyridazin-4-yl)boronic acid has several scientific research applications:
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential to form stable boron-containing compounds.
準備方法
The synthesis of (3,6-Dimethoxypyridazin-4-yl)boronic acid typically involves the reaction of 3,6-dimethoxypyridazine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran or water. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
化学反応の分析
(3,6-Dimethoxypyridazin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boron-containing alcohols or other reduced derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or water. The major products formed from these reactions are typically biaryl compounds or other boron-containing derivatives .
作用機序
The mechanism of action of (3,6-Dimethoxypyridazin-4-yl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which can participate in various coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation.
類似化合物との比較
(3,6-Dimethoxypyridazin-4-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-bromophenylboronic acid. While all these compounds are used in Suzuki-Miyaura coupling reactions, (3,6-Dimethoxypyridazin-4-yl)boronic acid is unique due to its pyridazine ring structure, which can impart different electronic and steric properties to the resulting products . Similar compounds include:
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2,6-Dimethoxypyridineboronic acid
These compounds share similar reactivity but differ in their structural features and specific applications.
生物活性
(3,6-Dimethoxypyridazin-4-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. This article explores the biological activity of (3,6-Dimethoxypyridazin-4-yl)boronic acid, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of (3,6-Dimethoxypyridazin-4-yl)boronic acid typically involves the coupling of pyridazine derivatives with boronic acid functional groups. This process often employs palladium-catalyzed reactions such as Suzuki-Miyaura cross-coupling. The compound's structural features include two methoxy groups at the 3 and 6 positions of the pyridazine ring, which may influence its biological activity by enhancing solubility and modulating interactions with biological targets.
Anticancer Activity
Recent studies have indicated that (3,6-Dimethoxypyridazin-4-yl)boronic acid exhibits significant anticancer properties. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro assays demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines were found to be notably low, suggesting potent activity:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 18.76 ± 0.62 |
A549 | 15.40 ± 0.20 |
These results indicate that (3,6-Dimethoxypyridazin-4-yl)boronic acid may serve as a promising candidate for further development as an anticancer agent .
The mechanism by which (3,6-Dimethoxypyridazin-4-yl)boronic acid exerts its anticancer effects is believed to involve the disruption of microtubule dynamics. By binding to tubulin, it prevents proper microtubule formation necessary for mitosis. This action results in cell cycle arrest and subsequent apoptosis in cancer cells .
Antioxidant and Antibacterial Properties
In addition to its anticancer activity, (3,6-Dimethoxypyridazin-4-yl)boronic acid has been evaluated for antioxidant and antibacterial properties. Studies have shown that compounds within this class can scavenge free radicals effectively and exhibit antibacterial activity against various pathogens. For example, the antioxidant potential was assessed using DPPH and ABTS assays, yielding promising results:
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 0.14 ± 0.01 |
ABTS | 0.11 ± 0.01 |
These findings suggest that (3,6-Dimethoxypyridazin-4-yl)boronic acid could be valuable in formulations aimed at reducing oxidative stress or treating bacterial infections .
Case Studies
A case study involving the use of boronic acids in drug development highlighted the role of structural modifications in enhancing biological activity. For instance, modifications similar to those seen in (3,6-Dimethoxypyridazin-4-yl)boronic acid led to improved binding affinities for target proteins involved in cancer progression .
特性
IUPAC Name |
(3,6-dimethoxypyridazin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-12-5-3-4(7(10)11)6(13-2)9-8-5/h3,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMDVCDFKFTXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN=C1OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674906 | |
Record name | (3,6-Dimethoxypyridazin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015480-87-1 | |
Record name | (3,6-Dimethoxypyridazin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dimethoxypyridazine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。